molecular formula C13H17NO2 B1316152 Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate CAS No. 84827-40-7

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

Cat. No.: B1316152
CAS No.: 84827-40-7
M. Wt: 219.28 g/mol
InChI Key: IDCLWTLFGKJVQO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety plays a crucial role in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1H-inden-5-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)9-14-12-7-6-10-4-3-5-11(10)8-12/h6-8,14H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCLWTLFGKJVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575761
Record name Ethyl N-(2,3-dihydro-1H-inden-5-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84827-40-7
Record name Ethyl N-(2,3-dihydro-1H-inden-5-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-aminoindan (15.0 g, 0.1128 mol) and triethylamine (11.92 g, 0.1184 mol) in 200 ml ethanol was added dropwise ethyl bromoacetate (18.83 g, 0.1128 mol). After the addition was complete the mixture was stirred at room temperature for 24 h and concentrated in vacuo. The residue was dissolved in ether, washed with H2O (4×300 ml), brine and dried (MgSO4). Concentration of the volatiles in vacuo provided a crystalline material which was recrystallized from petroleum ether; b.p. 30°-60° C., m.p. 49° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.92 g
Type
reactant
Reaction Step One
Quantity
18.83 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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